Anti-HSV-1 and HSV-2 Potency: Fiacitabine vs Acyclovir — 340-Fold and 68-Fold Greater Inhibitory Activity
Fiacitabine (FIAC) inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) replication with IC50 values of 2.5 nM and 12.6 nM, respectively, as determined by plaque reduction in Vero cells [1]. By comparison, acyclovir (ACV), the most widely prescribed anti-herpes agent, exhibits IC50 values of 0.85 μM (850 nM) for HSV-1 and 0.86 μM (860 nM) for HSV-2 under equivalent Vero cell plaque-reduction assay conditions [2]. FIAC is thus approximately 340-fold more potent than acyclovir against HSV-1 and 68-fold more potent against HSV-2 on a molar basis.
| Evidence Dimension | IC50 for HSV-1 and HSV-2 replication inhibition (plaque reduction assay in Vero cells) |
|---|---|
| Target Compound Data | FIAC: IC50 = 2.5 nM (HSV-1); IC50 = 12.6 nM (HSV-2) |
| Comparator Or Baseline | Acyclovir: IC50 = 0.85 μM = 850 nM (HSV-1); IC50 = 0.86 μM = 860 nM (HSV-2) |
| Quantified Difference | FIAC is ~340-fold more potent against HSV-1 (850 / 2.5 = 340); ~68-fold more potent against HSV-2 (860 / 12.6 = 68) |
| Conditions | Plaque reduction assay in Vero (African green monkey kidney) cells; FIAC data from Lopez et al. 1980; ACV data from multiple validated vendor datasheets citing standard Vero cell plaque reduction |
Why This Matters
For researchers requiring maximal anti-HSV potency at minimal compound concentrations — e.g., in combinatorial screening or resistance profiling — FIAC offers a >300-fold concentration advantage over acyclovir for HSV-1, reducing the risk of solvent-related cytotoxicity artifacts in cell-based assays.
- [1] Lopez C, Watanabe KA, Fox JJ. 2′-fluoro-5-iodo-aracytosine, a potent and selective anti-herpesvirus agent. Antimicrob Agents Chemother. 1980 May;17(5):803-806. doi:10.1128/aac.17.5.803 View Source
- [2] Acyclovir — GLPBIO datasheet. IC50 values of 0.85 μM (HSV-1) and 0.86 μM (HSV-2) in Vero cell plaque reduction assay. View Source
